Benzene, 1-ethenyl-3-methyl-5-(1-methylethyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzene, 1-ethenyl-3-methyl-5-(1-methylethyl)-, also known as 1-ethenyl-3-methyl-5-(1-methylethyl)benzene, is an organic compound with the molecular formula C12H16. It is a derivative of benzene, characterized by the presence of an ethenyl group, a methyl group, and an isopropyl group attached to the benzene ring. This compound is known for its aromatic properties and is used in various chemical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzene, 1-ethenyl-3-methyl-5-(1-methylethyl)- can be achieved through several methods, including:
Friedel-Crafts Alkylation: This method involves the alkylation of benzene with an appropriate alkyl halide in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction conditions typically include anhydrous conditions and a temperature range of 0-50°C.
Grignard Reaction: This method involves the reaction of a Grignard reagent (e.g., methylmagnesium bromide) with a suitable benzene derivative. The reaction is carried out in an anhydrous ether solvent at low temperatures (0-5°C).
Industrial Production Methods: Industrial production of Benzene, 1-ethenyl-3-methyl-5-(1-methylethyl)- often involves large-scale Friedel-Crafts alkylation processes. The reaction is conducted in continuous flow reactors to ensure efficient production and high yields. The use of advanced catalysts and optimized reaction conditions helps in minimizing by-products and maximizing the purity of the final product.
Types of Reactions:
Oxidation: Benzene, 1-ethenyl-3-methyl-5-(1-methylethyl)- can undergo oxidation reactions to form various oxidized derivatives. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reduction reactions can convert the ethenyl group to an ethyl group. Common reducing agents include hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C).
Substitution: Electrophilic aromatic substitution reactions are common for this compound. Reagents such as bromine (Br2) or nitric acid (HNO3) can be used to introduce substituents onto the benzene ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in aqueous solution at room temperature.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) catalyst at room temperature and atmospheric pressure.
Substitution: Bromine (Br2) in carbon tetrachloride (CCl4) solvent at room temperature.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of ethyl-substituted benzene derivatives.
Substitution: Formation of brominated or nitrated benzene derivatives.
Scientific Research Applications
Benzene, 1-ethenyl-3-methyl-5-(1-methylethyl)- has several scientific research applications, including:
Chemistry: Used as a starting material for the synthesis of various organic compounds. It is also used in the study of aromatic substitution reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development and as a precursor for pharmaceutical intermediates.
Industry: Used in the production of polymers, resins, and other industrial chemicals. It is also used as a solvent and in the formulation of specialty chemicals.
Mechanism of Action
The mechanism of action of Benzene, 1-ethenyl-3-methyl-5-(1-methylethyl)- involves its interaction with molecular targets through its aromatic ring and functional groups. The compound can participate in electrophilic aromatic substitution reactions, where the aromatic ring acts as a nucleophile and reacts with electrophiles. The ethenyl group can undergo addition reactions, while the methyl and isopropyl groups can influence the reactivity and stability of the compound.
Comparison with Similar Compounds
Benzene, 1-methyl-3-(1-methylethenyl)-: Similar structure with a methylethenyl group instead of an ethenyl group.
Benzene, 1-ethyl-3-methyl-5-(1-methylethyl)-: Similar structure with an ethyl group instead of an ethenyl group.
Benzene, 1-methyl-3-(1-methylethyl)-: Similar structure with a methyl group instead of an ethenyl group.
Uniqueness: Benzene, 1-ethenyl-3-methyl-5-(1-methylethyl)- is unique due to the presence of the ethenyl group, which imparts distinct reactivity and chemical properties. The combination of the ethenyl, methyl, and isopropyl groups on the benzene ring provides a unique set of steric and electronic effects, influencing its behavior in chemical reactions and its applications in various fields.
Properties
CAS No. |
211237-19-3 |
---|---|
Molecular Formula |
C12H16 |
Molecular Weight |
160.25 g/mol |
IUPAC Name |
1-ethenyl-3-methyl-5-propan-2-ylbenzene |
InChI |
InChI=1S/C12H16/c1-5-11-6-10(4)7-12(8-11)9(2)3/h5-9H,1H2,2-4H3 |
InChI Key |
PWLMERMJVOGWNP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1)C(C)C)C=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.